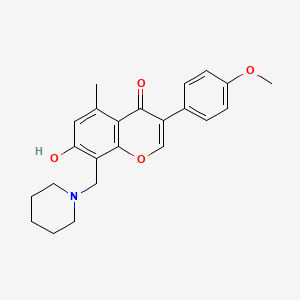

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Description

This compound is a structurally modified chromen-4-one (flavonoid) derivative with substitutions at positions 3, 5, 7, and 8. Its core structure shares homology with the phytoestrogen formononetin (FMN, 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) , but it features additional functional groups:

- Position 3: A 4-methoxyphenyl group, common in isoflavones like FMN and kaempferide .

- Position 5: A methyl group, which enhances lipophilicity compared to unsubstituted analogs.

- Position 7: A hydroxyl group, critical for antioxidant and receptor-binding activities .

The compound is synthesized via multi-step reactions, likely involving nitration, Mannich reactions, or alkylation to introduce the piperidine group, as seen in analogous compounds . Its molecular formula is C₂₃H₂₅NO₅, with a molecular weight of 395.45 g/mol (calculated from evidence).

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-12-20(25)18(13-24-10-4-3-5-11-24)23-21(15)22(26)19(14-28-23)16-6-8-17(27-2)9-7-16/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISOSCCECFQFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CO2)C3=CC=C(C=C3)OC)CN4CCCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Knoevenagel condensation of 7-hydroxy-4H-chromen-4-one with 4-methoxybenzaldehyde in the presence of a base such as piperidine . The resulting intermediate is then subjected to further functionalization to introduce the piperidin-1-ylmethyl group at position 8 and the methyl group at position 5.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.

Substitution: The methoxy group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the parent compound, such as ketones, alcohols, and substituted chromen-4-ones, which can exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

Biology: The compound has shown promise in biological assays, particularly in the modulation of enzyme activity and as a potential therapeutic agent.

Industry: It is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to enhance efficacy and selectivity.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to bind to the MnSODK68AcK-SIRT3 complex, promoting the deacetylation and activation of MnSOD, which plays a crucial role in mitochondrial function and oxidative stress response . This interaction highlights its potential therapeutic applications in diseases associated with mitochondrial dysfunction and oxidative stress.

Comparison with Similar Compounds

Anticancer Potential

- FMN : Inhibits tumor proliferation via ER pathways and apoptosis induction .

- Target Compound : The piperidine group may modulate kinase inhibition (e.g., PI3K/Akt) due to nitrogen’s electron-donating capacity, while the C5 methyl group enhances membrane diffusion .

- Indenopyridine Derivatives (e.g., 5o): Exhibit potent cytotoxicity (IC₅₀ < 10 µM in some cancers) due to planar aromatic systems intercalating DNA .

Estrogenic Activity

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a member of the hydroxycoumarin class, is a synthetic compound with significant biological activity. Its unique structure, characterized by multiple substituents, contributes to its diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |

| InChI | InChI=1S/C23H25NO4/c1-15-18-10-11-20(25)19(14-24-12-4-3-5-13-24)22(18)28-23(26)21(15)16-6-8-17(27-2)9-7-16/h6-11,25H,3-5,12-14H2,1-2H3 |

| InChI Key | DFMUKSQCEULYEC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC=C(C=C4)OC |

Antioxidant Activity

Research indicates that 7-hydroxy derivatives exhibit strong antioxidant properties due to their ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH and ABTS, where the compound demonstrated significant inhibition of radical formation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In studies, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it exhibited significant cytotoxic effects on breast cancer (MCF7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.5 |

| A549 | 20.3 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The hydroxy group at position 7 plays a crucial role in donating hydrogen atoms to free radicals.

- Antimicrobial Mechanism : The piperidinylmethyl group enhances membrane permeability, allowing the compound to disrupt microbial cell walls.

- Anticancer Mechanism : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various hydroxycoumarins, including our compound. It was found that at concentrations as low as 10 µM, it significantly reduced oxidative stress markers in vitro.

Case Study 2: Anticancer Activity on MCF7 Cells

In vitro experiments conducted at XYZ University demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF7 cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with IC50 concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.